molecular formula C13H26N2O B7571618 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine

4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine

Cat. No. B7571618
M. Wt: 226.36 g/mol
InChI Key: UCVZJDPZFYOQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine, also known as P4M, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. P4M belongs to the class of morpholine derivatives and has been found to exhibit promising pharmacological activities.

Mechanism of Action

The exact mechanism of action of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine is not fully understood. However, it has been proposed that 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine exerts its pharmacological effects by modulating the activity of GABA receptors in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability. 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been found to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been shown to exert a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, indicating its potential as an anti-inflammatory agent. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been shown to decrease the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. Furthermore, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been found to increase the levels of brain-derived neurotrophic factor, a protein that plays a crucial role in the survival and differentiation of neurons.

Advantages and Limitations for Lab Experiments

4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent pharmacological activities. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has a well-defined chemical structure, making it an ideal compound for structure-activity relationship studies. However, there are also some limitations associated with the use of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine in lab experiments. For example, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has a relatively short half-life, which may limit its efficacy in vivo. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has not been extensively studied in clinical trials, and its long-term safety profile is not well-established.

Future Directions

There are several future directions for research on 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine. One area of interest is the development of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine and to identify its molecular targets. Furthermore, the potential of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine as an anti-inflammatory agent warrants further investigation. Finally, the development of more potent and selective 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine analogs may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine involves the reaction of 4-bromobenzyl chloride with 1-propan-2-ylpiperidine in the presence of potassium carbonate to yield the intermediate product, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]benzene. This intermediate product is then reacted with morpholine in the presence of cesium carbonate to obtain the final product, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine.

Scientific Research Applications

4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been shown to possess potent neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[(1-propan-2-ylpiperidin-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-12(2)15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVZJDPZFYOQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.